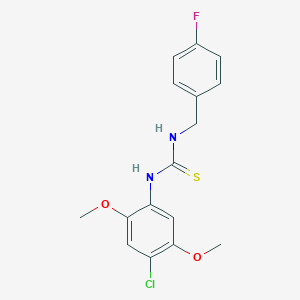
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the phenethylamine family of compounds and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea is not fully understood. However, it has been proposed that it may act by modulating the activity of certain enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, it has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea in lab experiments is its ability to induce apoptosis in cancer cells, making it a potentially useful tool for studying the mechanisms of cell death. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea. One area of interest is its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. In addition, there may be potential applications for this compound in other areas, such as drug delivery and imaging. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea is a promising compound that warrants further investigation for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea involves the reaction of 4-chloro-2,5-dimethoxybenzoyl chloride with 4-fluorobenzylamine to form the intermediate 4-fluorobenzyl 4-chloro-2,5-dimethoxybenzoate. This intermediate is then reacted with thiourea to form the final product.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
Nombre del producto |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-fluorobenzyl)thiourea |
|---|---|
Fórmula molecular |
C16H16ClFN2O2S |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C16H16ClFN2O2S/c1-21-14-8-13(15(22-2)7-12(14)17)20-16(23)19-9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H2,19,20,23) |
Clave InChI |
FKIQQJJQFWNLBW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=C(C=C2)F)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=C(C=C2)F)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)

![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)
![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)

![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)


![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)

![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)